molecular formula C16H18N2S B5189961 1-Phenyl-3-(1-phenylpropan-2-yl)thiourea

1-Phenyl-3-(1-phenylpropan-2-yl)thiourea

Cat. No.: B5189961
M. Wt: 270.4 g/mol
InChI Key: QMUMPXVZOAMMDU-UHFFFAOYSA-N
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Description

1-Phenyl-3-(1-phenylpropan-2-yl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-3-(1-phenylpropan-2-yl)thiourea can be synthesized through several methods. One common approach involves the reaction of phenyl isothiocyanate with 1-phenyl-2-propanamine under mild conditions. The reaction typically proceeds in an organic solvent such as dichloromethane or ethanol, and the product is isolated by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(1-phenylpropan-2-yl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Phenyl-3-(1-phenylpropan-2-yl)thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(1-phenylpropan-2-yl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. This compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-3-(1-phenylpropan-2-yl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

1-phenyl-3-(1-phenylpropan-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S/c1-13(12-14-8-4-2-5-9-14)17-16(19)18-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUMPXVZOAMMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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